molecular formula C7H3ClN4O2S B2427868 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride CAS No. 1909325-11-6

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride

Cat. No.: B2427868
CAS No.: 1909325-11-6
M. Wt: 242.64
InChI Key: RUVOQFSSAYPIGH-UHFFFAOYSA-N
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Description

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at the 3-position and a sulfonyl chloride group at the 6-position. This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, which react with the sulfonyl chloride group. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Major Products Formed

Scientific Research Applications

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations.

Biological Activity

3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a cyano group at the 3-position and a sulfonyl chloride group at the 6-position. This unique structure contributes to its reactivity and potential applications in medicinal chemistry.

This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy .

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various enzymes:

  • CDK2 Inhibition : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit CDK2, leading to reduced cell proliferation in cancer models .
  • Mycobacterial ATP Synthase : Pyrazolo[1,5-a]pyrimidines have also been identified as inhibitors of mycobacterial ATP synthase, suggesting potential applications in treating tuberculosis .

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on various pyrazolo[1,5-a]pyrimidine derivatives to evaluate their biological activity. The following observations were made:

CompoundSubstituentBiological Activity
A3-(4-fluoro)phenylPotent against M. tuberculosis
B5-alkylModerate CDK2 inhibition
C7-(2-pyridylmethyl)High specificity for CDK2

These results highlight the importance of substituent variation in enhancing biological activity .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines by inducing cell cycle arrest at the G1 phase. This effect was attributed to its interaction with CDK2 .

Case Study 2: Antimycobacterial Activity

A series of experiments revealed that certain derivatives showed promising results in inhibiting M. tuberculosis growth in culture. The most effective compounds exhibited low toxicity towards human liver microsomes while maintaining high efficacy against bacterial strains .

Properties

IUPAC Name

3-cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4O2S/c8-15(13,14)6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVOQFSSAYPIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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